2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a chemical compound with the molecular formula C11H14BClFNO2 and a molecular weight of 257.5 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chloro and fluoro substituents on the pyridine ring, as well as a boronic ester group. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps :
Starting Material: The synthesis begins with 2-chloro-4-fluoropyridine.
Borylation Reaction: The 2-chloro-4-fluoropyridine undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including :
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, where it couples with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reactions.
Solvents: Solvents like DMF, toluene, or ethanol are often used in these reactions.
Major Products:
Scientific Research Applications
2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications, including :
Organic Synthesis: It is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the development of advanced materials, including polymers and electronic materials.
Agrochemical Research: The compound is used in the synthesis of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in cross-coupling reactions . The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the coupling reaction .
Comparison with Similar Compounds
- 2-Chloro-4-fluoropyridine-5-boronic acid pinacol ester
- 6-Chloro-4-fluoropyridine-3-boronic acid pinacol ester
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison:
Compared to these similar compounds, 2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions . The boronic ester group also makes it highly valuable in cross-coupling reactions, providing versatility in the synthesis of various complex molecules .
Properties
Molecular Formula |
C11H14BClFNO2 |
---|---|
Molecular Weight |
257.50 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-7(14)5-6-15-9(8)13/h5-6H,1-4H3 |
InChI Key |
WGGWKTFFIXDLAY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Cl)F |
Origin of Product |
United States |
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